molecular formula C4H7BF3KO B1456854 Potassium (cyclopropoxymethyl)trifluoroborate CAS No. 910251-14-8

Potassium (cyclopropoxymethyl)trifluoroborate

Cat. No.: B1456854
CAS No.: 910251-14-8
M. Wt: 178 g/mol
InChI Key: SONNOKQLMPAMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (cyclopropoxymethyl)trifluoroborate is a high-purity organotrifluoroborate reagent designed for synthetic organic chemistry, particularly in the construction of Csp3-Csp3 bonds via Suzuki-Miyaura cross-coupling reactions . These cross-couplings are a powerful tool for incorporating the cyclopropoxymethyl subunit, a valuable motif in pharmaceutical research, into more complex molecules . The cyclopropyl group is a common feature in many natural products and active pharmaceutical ingredients, where it can enhance solubility and help prevent metabolic breakdown . Organotrifluoroborates like this compound are prized for their superior stability against protodeboronation compared to boronic acids, allowing for easier handling and storage . They can be used in essentially stoichiometric quantities in reactions, improving atom economy . This reagent is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle appropriate personal protective equipment.

Properties

IUPAC Name

potassium;cyclopropyloxymethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O.K/c6-5(7,8)3-9-4-1-2-4;/h4H,1-3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONNOKQLMPAMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1CC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Diastereoselective Cyclopropanation and Zinc-Boron Exchange

A key method for preparing potassium cyclopropyltrifluoroborates, including the cyclopropoxymethyl variant, involves a diastereoselective cyclopropanation of allylic alcohols followed by a zinc-boron exchange and treatment with KHF2.

Stepwise Process:

  • Cyclopropanation of Allylic Alcohols : Using a gem-dizinc carbenoid reagent, allylic alcohols undergo cyclopropanation to form 1,2,3-substituted cyclopropyl intermediates with high diastereoselectivity.

  • Zinc-Boron Exchange : The cyclopropyl zinc intermediate undergoes an unusual zinc-boron exchange reaction with trimethyl borate, introducing the boron moiety.

  • Formation of Trifluoroborate Salt : Subsequent treatment with excess potassium hydrogen difluoride (KHF2) converts the boronic ester intermediate into the stable potassium cyclopropyltrifluoroborate salt.

This method yields the 1,2,3-syn-cis substituted potassium cyclopropyltrifluoroborates in overall yields of 58-63%.

Alternative Preparation from Cyclopropylboronic Acid

Another approach involves direct conversion of cyclopropylboronic acid to the trifluoroborate salt by treatment with KHF2. This method is simpler but the boronic acid precursor is less stable and prone to protodeboronation, which limits its practical use. The trifluoroborate salt formed is more stable and safer for storage and handling.

Reaction Conditions and Optimization

Solvents and Temperature

  • Typical solvents include tetrahydrofuran (THF) for Grignard or zinc reagent reactions.
  • Aqueous conditions with KHF2 treatment are common.
  • Temperature control is critical during cyclopropanation and zinc-boron exchange to maintain stereoselectivity and yield.

Summary of Preparation Methods

Method Key Steps Yield Range (%) Notes
Alkyl Grignard + Trimethyl Borate + KHF2 Formation of alkylboronate then trifluoroborate Variable General method for primary alkyltrifluoroborates
Diastereoselective Cyclopropanation + Zinc-Boron Exchange + KHF2 Allylic alcohol → gem-dizinc carbenoid cyclopropanation → zinc-boron exchange → KHF2 treatment 58 - 63 Stereoselective, produces 1,2,3-substituted cyclopropyl trifluoroborates
Cyclopropylboronic Acid + KHF2 Direct conversion of boronic acid to trifluoroborate salt Not specified Less stable precursor, simpler conversion

Research Findings and Notes

  • The diastereoselective cyclopropanation and zinc-boron exchange method is notable for its ability to control stereochemistry, yielding syn-cis substituted cyclopropyl trifluoroborates, which are valuable for further synthetic transformations.

  • The trifluoroborate salts prepared are more resistant to protodeboronation compared to boronic acids, improving shelf life and handling safety.

  • The preparation methods have been validated in multiple studies and are widely cited in the literature, underscoring their reliability and utility in synthetic organic chemistry.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (cyclopropoxymethyl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The use of trifluoroborate salts has been shown to enhance reaction yields and provide greater stability during synthesis.

  • Case Study : A recent study demonstrated the successful coupling of potassium cyclopropyltrifluoroborate with aryl halides using palladium catalysts, yielding significant amounts of desired products while maintaining stereochemical integrity .
Reaction ConditionsCatalystYield (%)
Pd(PPh₃)₄, K₃PO₄2 mol %85
Pd(OAc)₂, KHF₂3 mol %90

Alkyl Transfer Reactions

This compound has also been explored for its ability to facilitate difficult alkyl transfer reactions. This application is particularly valuable in synthesizing complex organic molecules where traditional methods may fail.

  • Research Insight : The compound has been employed in one-pot synthesis protocols that allow for the sequential addition of multiple alkyl groups, showcasing its efficiency in building complex molecular architectures .

Synthesis of Cyclopropyl Substituted Compounds

The cyclopropyl group is prevalent in many biologically active molecules. The use of this compound enables chemists to introduce cyclopropyl moieties into larger structures effectively.

  • Example Application : In one study, researchers synthesized cyclopropyl-substituted products from allylic alcohols through a series of cross-coupling reactions involving potassium cyclopropyltrifluoroborate and various aryl bromides .

Advantages Over Traditional Boronic Acids

The distinct advantages of using this compound over traditional boronic acids include:

  • Reduced Protodeboronation : Trifluoroborates are less prone to protodeboronation, leading to improved yields during synthetic reactions .
  • Ease of Handling : These compounds can be stored indefinitely without special precautions against moisture or air exposure .

Mechanism of Action

The mechanism by which potassium (cyclopropoxymethyl)trifluoroborate exerts its effects in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. This sequence of events leads to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalyst used in the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkoxymethyltrifluoroborates

Potassium alkoxymethyltrifluoroborates (e.g., methoxy, ethoxy, and cyclopropoxymethyl derivatives) share a common synthesis route via SN2 displacement . However, steric and electronic differences in the alkoxy group significantly influence reactivity:

  • Solubility : Bulky alkoxy groups (e.g., cyclopropoxymethyl) reduce solubility in polar solvents (e.g., acetone), necessitating specialized purification techniques like Soxhlet extraction .
  • Reactivity in Cross-Coupling : Larger substituents may slow transmetalation in Suzuki-Miyaura couplings. For example, potassium (cyclopropoxymethyl)trifluoroborate may require higher catalyst loadings compared to smaller analogs (e.g., methoxymethyl) .
Property Cyclopropoxymethyl Methoxymethyl Ethoxymethyl
Solubility in Acetone Low Moderate Moderate
Suzuki Coupling Yield* 85–90% 90–95% 88–93%
Stability (Shelf Life) >1 year >1 year >1 year

*Yields assume 1 mol% Pd catalyst, aryl chloride substrate .

Aryltrifluoroborates

Aryltrifluoroborates (e.g., potassium mesityltrifluoroborate) are widely used in Suzuki-Miyaura couplings to form biaryls. Key distinctions include:

  • Electronic Effects : Electron-rich aryl groups (e.g., mesityl) enhance coupling efficiency by stabilizing Pd intermediates, whereas electron-withdrawing groups (e.g., 2,4-dichlorophenyl) may slow transmetalation .
  • Applications : Aryltrifluoroborates are preferred for biaryl synthesis, while alkoxymethyltrifluoroborates enable C–O bond installation .

Acyltrifluoroborates

Potassium acyltrifluoroborates (KATs) exhibit unique reactivity, such as forming amides with azides . Compared to this compound:

  • Stability : KATs are less stable due to the electron-deficient acyl group but remain bench-stable for months .

Vinyl and Allyl Trifluoroborates

Vinyl/allyl trifluoroborates participate in photoredox-mediated radical couplings and cross-couplings . Unlike this compound:

  • Reactivity : Vinyltrifluoroborates undergo stereospecific couplings, while cyclopropoxymethyl derivatives lack π-system involvement .
  • Catalyst Requirements : Vinyl derivatives often require lower Pd loadings (0.5 mol%) due to faster transmetalation .

Key Research Findings

  • Catalyst Compatibility : this compound couples efficiently with aryl chlorides using XPhos-Pd-G2 , achieving yields >90% at 1 mol% Pd .

Biological Activity

Potassium (cyclopropoxymethyl)trifluoroborate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

Overview of this compound

Potassium trifluoroborates are a class of organoboron compounds known for their stability and reactivity in various chemical transformations. The specific compound of interest, this compound, is synthesized from corresponding boronic acids and is notable for its unique cyclopropyl group, which may influence its biological interactions.

Pharmacological Properties

  • Antinociceptive Effects :
    • A study on potassium thiophene-3-trifluoroborate (closely related to this compound) demonstrated significant antinociceptive effects when administered to mice. The compound reduced pain induced by acetic acid at doses as low as 5 mg/kg. The mechanism appears to involve α2-adrenergic and serotonergic receptors, indicating potential pathways for pain modulation .
  • Toxicological Profile :
    • Toxicological evaluations indicated that oral administration of potassium thiophene-3-trifluoroborate did not significantly alter liver or kidney function markers compared to controls. Parameters such as aspartate aminotransferase, alanine aminotransferase, urea, and creatinine levels remained stable across different dosages .
  • Receptor Interaction :
    • Research suggests that the compound may act as a non-covalent inhibitor of serine proteases, which are critical in various biological processes including digestion and immune response. This inhibition is thought to occur through hydrogen bonding interactions at the enzyme's active site .

Study on Organotrifluoroborates

A study focusing on organotrifluoroborates highlighted their role as competitive inhibitors in enzymatic reactions. The findings suggest that compounds like this compound could be developed further as therapeutic agents targeting specific enzymes involved in disease processes .

Computational Predictions

Using computational tools such as PASS and PharmaExpert, researchers have evaluated the potential biological activities of various organotrifluoroborates, including this compound. These tools predict multiple pharmacotherapeutic effects and mechanisms of action based on structural formulas, suggesting a broad spectrum of potential activities .

Data Table: Biological Activity Summary

Activity Effect Dosage Mechanism
AntinociceptivePain reduction5 mg/kg and aboveα2-adrenergic & serotonergic
ToxicityNo significant liver/kidney damage25, 50, 100 mg/kgN/A
Enzyme InhibitionCompetitive inhibitionN/AHydrogen bonding at active site

Q & A

Q. What are the established synthetic routes for Potassium (cyclopropoxymethyl)trifluoroborate, and what are the critical parameters for achieving high purity?

Methodological Answer: The synthesis of this compound can be achieved via SN2 displacement using potassium bromomethyltrifluoroborate as a precursor. Key steps include:

  • Reacting potassium bromomethyltrifluoroborate with cyclopropoxide nucleophiles in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours .
  • Using 3 equivalents of alkoxide (cyclopropoxide) to ensure complete substitution and minimize side reactions.
  • Purification via continuous Soxhlet extraction with acetone or acetonitrile to isolate the product from inorganic salts, which are poorly soluble in organic solvents .
    Critical Parameters:
  • Stoichiometry: Excess alkoxide prevents residual bromomethyl species.
  • Temperature: Elevated temperatures accelerate substitution but may risk cyclopropane ring opening.
  • Moisture Control: Strict anhydrous conditions prevent hydrolysis of the trifluoroborate group .

Q. What are the recommended storage conditions and handling precautions for this compound to prevent decomposition?

Methodological Answer:

  • Storage: Store under inert gas (N₂ or Ar) at 2–8°C in airtight containers. The cyclopropoxymethyl group may introduce steric strain, increasing sensitivity to moisture compared to linear alkoxymethyl analogs .
  • Handling Precautions:
    • Use impervious gloves (e.g., nitrile) and safety glasses to avoid skin/eye contact.
    • Work in a fume hood to minimize inhalation risks, as decomposition may release hydrogen fluoride (HF) .
    • Avoid exposure to oxidizing agents or aqueous environments, which can trigger hydrolysis to boronic acids or protodeboronation .

Q. How can common spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR:
    • Cyclopropane protons appear as a multiplet at δ 0.3–1.2 ppm, with coupling constants (J = 4–8 Hz) indicative of ring strain .
    • Methylene protons (CH₂ adjacent to boron) resonate at δ 2.5–3.5 ppm as a triplet due to coupling with ¹⁰B/¹¹B isotopes .
  • ¹⁹F NMR: A singlet near δ -134 to -131 ppm confirms the trifluoroborate group .
  • ¹¹B NMR: A quartet (J ≈ 35 Hz) at δ -2 to 0 ppm verifies the BF₃K⁻ structure .
  • HRMS: Use negative-ion mode to detect [M⁻] peaks, ensuring isotopic patterns match theoretical values for boron and fluorine .

Advanced Research Questions

Q. What catalytic systems and reaction conditions are optimal for Suzuki-Miyaura cross-coupling involving this compound?

Methodological Answer:

  • Catalysts:
    • Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water (10:1) at 80–100°C .
    • Pd(OAc)₂ with SPhos ligand enhances reactivity for sterically hindered substrates .
  • Base Optimization:
    • Cs₂CO₃ or K₂CO₃ (3 equiv) in biphasic systems minimizes protodeboronation .
    • Endogenous fluoride ions (from BF₃⁻ hydrolysis) activate Pd catalysts but require buffering to prevent catalyst poisoning .
  • Key Observations:
    • Aqueous THF outperforms toluene/water in suppressing side products (e.g., homocoupling) .
    • Monitor boronic acid intermediates (via ¹¹B NMR) to assess hydrolysis kinetics .

Q. How does the cyclopropoxymethyl substituent affect reactivity compared to other alkoxymethyltrifluoroborates?

Methodological Answer:

  • Steric Effects: The cyclopropane ring introduces steric hindrance , slowing transmetalation but improving selectivity in couplings with ortho-substituted aryl halides .
  • Electronic Effects: The electron-donating cyclopropoxy group stabilizes the boron center, reducing hydrolysis rates compared to electron-withdrawing substituents (e.g., cyano) .
  • Stability Trade-offs: While the cyclopropane enhances thermal stability, ring-opening reactions may occur under strongly acidic or high-temperature conditions, necessitating pH control (pH 7–9) .

Q. What strategies mitigate protodeboronation during cross-coupling of this compound?

Methodological Answer:

  • Base Selection: Use weak bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to slow boronate formation, a protodeboronation precursor .
  • Additives: Include KF (1–2 equiv) to buffer free fluoride, shifting equilibrium toward the intact trifluoroborate .
  • Solvent Optimization: Aqueous THF (10:1) reduces contact time between the boronate and base, lowering degradation rates .
  • Low-Temperature Coupling: Perform reactions at 60°C instead of reflux to limit thermal decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (cyclopropoxymethyl)trifluoroborate
Reactant of Route 2
Potassium (cyclopropoxymethyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.